2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide 2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 946271-68-7
VCID: VC6981217
InChI: InChI=1S/C19H25N3O2S/c1-21-8-10-22(11-9-21)17(15-7-12-25-14-15)13-20-19(23)16-5-3-4-6-18(16)24-2/h3-7,12,14,17H,8-11,13H2,1-2H3,(H,20,23)
SMILES: CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2OC)C3=CSC=C3
Molecular Formula: C19H25N3O2S
Molecular Weight: 359.49

2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

CAS No.: 946271-68-7

Cat. No.: VC6981217

Molecular Formula: C19H25N3O2S

Molecular Weight: 359.49

* For research use only. Not for human or veterinary use.

2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide - 946271-68-7

Specification

CAS No. 946271-68-7
Molecular Formula C19H25N3O2S
Molecular Weight 359.49
IUPAC Name 2-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide
Standard InChI InChI=1S/C19H25N3O2S/c1-21-8-10-22(11-9-21)17(15-7-12-25-14-15)13-20-19(23)16-5-3-4-6-18(16)24-2/h3-7,12,14,17H,8-11,13H2,1-2H3,(H,20,23)
Standard InChI Key DEMAVGPJNDWOMW-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2OC)C3=CSC=C3

Introduction

Chemical Identity and Structural Features

2-Methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide (CAS No. 946271-68-7) is a synthetic organic compound characterized by a benzamide backbone substituted with a methoxy group at the 2-position. The amide nitrogen is further functionalized with an ethyl chain bearing two distinct moieties: a 4-methylpiperazine ring and a thiophen-3-yl group .

Molecular Formula and Weight

The compound has the molecular formula C₁₉H₂₅N₃O₂S and a molecular weight of 359.49 g/mol . Key structural components include:

  • Benzamide core: Provides a planar aromatic system for potential π-π interactions.

  • Methoxy group (-OCH₃): Enhances lipophilicity and influences electronic distribution.

  • 4-Methylpiperazine: A saturated heterocycle contributing to solubility and hydrogen-bonding capacity.

  • Thiophene ring: A five-membered aromatic sulfur heterocycle known for metabolic stability.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name2-Methoxy-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide
SMILESCN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2OC)C3=CSC=C3
InChIKeyDEMAVGPJNDWOMW-UHFFFAOYSA-N
PubChem CID16931439

Physicochemical Properties

Experimental data on solubility and logP are unavailable, but computational predictions suggest:

Predicted Properties

  • logP (octanol-water): ~2.5 (moderate lipophilicity suitable for blood-brain barrier penetration) .

  • Polar Surface Area: 34.94 Ų (indicative of moderate hydrogen-bonding capacity) .

  • Solubility: Likely limited in aqueous media due to aromatic and heterocyclic components.

CompoundTargetIC₅₀ (nM)
4-Methoxy analogDNA gyrase120
G500-0399 5-HT₂A receptor45

Analytical Characterization

Spectroscopic Methods

  • NMR: <sup>1</sup>H-NMR would show characteristic peaks for the methoxy group (~δ 3.8 ppm) and thiophene protons (~δ 7.1–7.3 ppm).

  • Mass Spectrometry: ESI-MS expected to display [M+H]<sup>+</sup> at m/z 360.49 .

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